molecular formula C20H21NO B3484853 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline

1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline

Cat. No. B3484853
M. Wt: 291.4 g/mol
InChI Key: AXTKNDJFNLDOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline, also known as BHT-quinoline, is a synthetic compound used in various scientific research applications. It is a member of the quinoline family of compounds and is commonly used as an antioxidant, stabilizer, and light absorber in the food, cosmetic, and plastic industries. In

Mechanism of Action

1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also has the ability to chelate metal ions, which further enhances its antioxidant activity. In addition, 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of neurodegenerative diseases, which are characterized by a loss of cholinergic neurons and a decrease in acetylcholine levels.
Biochemical and Physiological Effects:
Studies have shown that 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage to cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. In addition, 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has been shown to have antitumor activity and may have potential applications in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may not be suitable for certain types of experiments due to its antioxidant properties, which could interfere with the results.

Future Directions

There are many potential future directions for research on 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an antitumor agent. Studies have shown promising results in animal models, but more research is needed to determine its effectiveness in humans. Finally, there is potential for 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee to be used in combination with other compounds to enhance its antioxidant and neuroprotective effects.

Scientific Research Applications

1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has been extensively studied for its antioxidant properties, which make it useful in the food and cosmetic industries. It is also used as a stabilizer in plastics and rubber products. In addition, 1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinolinee has been shown to have potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

phenyl-(2,2,4,6-tetramethylquinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)21(18)19(22)16-8-6-5-7-9-16/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTKNDJFNLDOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzoyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.